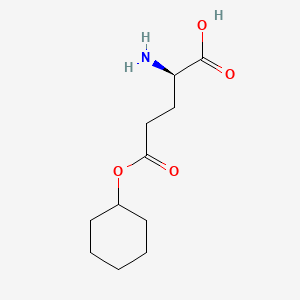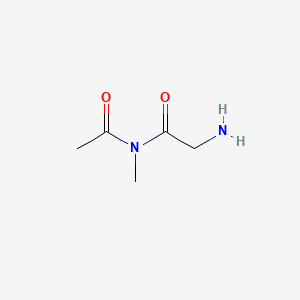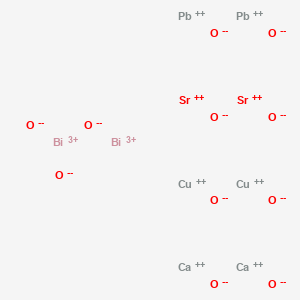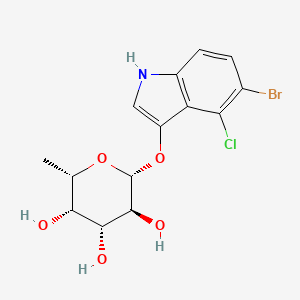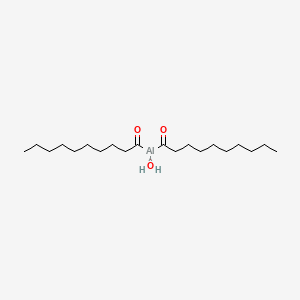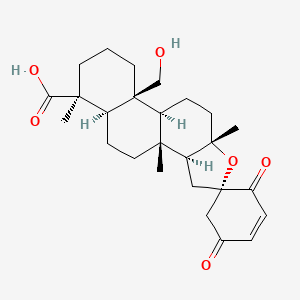
3-Bromopyridine-D4
概要
説明
3-Bromopyridine-D4 is the deuterium labeled 3-Bromopyridine . It is an aryl bromide and isomer of bromopyridine with the formula C5H4BrN . It is a colorless liquid that is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, e.g., the Heck reaction and Buchwald-Hartwig coupling .
Synthesis Analysis
The synthetic method of 3-Bromopyridine comprises the following steps :Molecular Structure Analysis
The molecular formula of 3-Bromopyridine-D4 is C5D4BrN . The molecular weight is 162.02 g/mol . The InChI is InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D . The Canonical SMILES is C1=CC(=CN=C1)Br and the Isomeric SMILES is [2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] .Chemical Reactions Analysis
3-Bromopyridine participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . Mechanistic studies support isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates and that 4-substitution selectivity is driven by a facile aromatic substitution reaction .Physical And Chemical Properties Analysis
3-Bromopyridine-D4 has a molecular weight of 162.02 g/mol . The exact mass and monoisotopic mass are 160.97782 g/mol . It has a topological polar surface area of 12.9 Ų . It is slightly soluble in Chloroform, Methanol .科学的研究の応用
Molecular Structure and Vibrational Spectra Analysis : Studies have focused on analyzing the molecular structure and vibrational spectra of compounds like 3-amino-2-bromopyridine and 4-amino-2-bromopyridine using density functional methods. This research aids in understanding the fundamental modes and potential energy distribution of such compounds (Kandasamy & Velraj, 2012).
Directed Deprotonation-Transmetalation Routes : Research has explored regioselective C-4 deprotonation of 3-bromopyridine, leading to flexible synthesis methods for substituted pyridines. This is crucial for developing efficient synthetic routes in organic chemistry (Karig, Spencer, & Gallagher, 2001).
Alpha-Pyridylation of Chiral Amines : Studies demonstrate the use of 2-, 3-, and 4-Bromopyridine in palladium-catalyzed coupling with ureas, leading to stereospecific and regiospecific transfer of the pyridyl group. This is significant for creating compounds with high enantioselectivity, a key aspect in drug development (Clayden & Hennecke, 2008).
Cross-Coupling Studies for Antitumor Antibiotics Synthesis : Research has focused on fluoride-promoted, Pd-catalyzed cross-coupling of bromopyridine derivatives for synthesizing biaryl adducts. This is instrumental in the total synthesis of antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).
Cyanation Catalyzed by Nickel(0) Complexes : The cyanation of 3-bromopyridine catalyzed by in situ generated nickel complexes has been studied, offering insights into synthesizing corresponding nitriles from brominated electron-deficient arenes (Sakakibara et al., 1993).
Synthesis of Polyhalogenated Bipyridines : Investigations have been conducted on synthesizing polyhalogenated 4,4'-bipyridines from dihalopyridines, essential in the development of various organic compounds (Abboud et al., 2010).
Density Functional Theory Study of Solvent Effects : Studies have examined the effects of different solvent media on the molecular structures, vibrational frequencies, and chemical reactivities of compounds like 3-bromopyridine (Bilkan, 2018).
BF3 Directed Lithiation of Bromopyridines : Research on the BF3-directed lithiation of 3-bromopyridine has led to insights into C-2 and C-6 substitution products, which is crucial for understanding reaction mechanisms in organic chemistry (Dhau et al., 2013).
Safety and Hazards
3-Bromopyridine-D4 is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines with diverse functional groups . The paper describes the energy metabolic pathways of tumor cells, mechanism of action and cellular targets of 3-BrPA, antitumor effects, and the underlying mechanism of 3-BrPA alone or in combination with other antitumor drugs .
作用機序
Target of Action
3-Bromopyridine-D4 is a deuterium-labeled variant of 3-Bromopyridine 3-bromopyridine, the non-deuterated form, is known to participate as a substrate in many reactions associated with aryl halides .
Mode of Action
It’s known that 3-bromopyridine participates in reactions such as the heck reaction and buchwald-hartwig coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial in organic synthesis .
Biochemical Pathways
As a substrate in reactions associated with aryl halides, it’s likely involved in various biochemical pathways related to these reactions .
Pharmacokinetics
It’s known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its role as a substrate in reactions associated with aryl halides, it’s likely to contribute to the synthesis of various organic compounds .
特性
IUPAC Name |
3-bromo-2,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYPOZNGOXYSU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Q & A
Q1: What is the role of 3-Bromopyridine-D4 in the synthesis of nornicotine-2,4,5,6-d4?
A1: 3-Bromopyridine-D4 is a key intermediate in the synthesis of nornicotine-2,4,5,6-d4. The synthesis starts with the commercially available deuterated pyridine-d5. [] The researchers first brominate pyridine-d5 to obtain 3-Bromopyridine-D4. This compound then undergoes a series of reactions, including lithiation, esterification, condensation, reduction, and nitrosation to ultimately yield the desired nornicotine-2,4,5,6-d4 and its N′-nitroso derivative. []
Q2: Is there any spectroscopic data available for 3-Bromopyridine-D4 in the paper?
A2: The research article focuses on the synthesis and does not provide specific spectroscopic data for 3-Bromopyridine-D4. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)
